
22,23-Di-epi-micrandilactoneJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22,23-Di-epi-micrandilactoneJ is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of micrandilactone, which is a type of natural product isolated from certain plant species. The “di-epi” prefix indicates the presence of two epimeric centers at positions 22 and 23, which significantly influence the compound’s stereochemistry and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 22,23-Di-epi-micrandilactoneJ typically involves multiple steps, including the formation of key intermediates and the introduction of specific functional groups. The synthetic route often starts with a precursor molecule that undergoes a series of reactions such as oxidation, reduction, and cyclization to form the desired product. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.
化学反应分析
Types of Reactions
22,23-Di-epi-micrandilactoneJ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
22,23-Di-epi-micrandilactoneJ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 22,23-Di-epi-micrandilactoneJ involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
Similar compounds to 22,23-Di-epi-micrandilactoneJ include other micrandilactone derivatives and structurally related natural products. Examples include:
- Micrandilactone A
- Micrandilactone B
- Micrandilactone C
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry at positions 22 and 23. This distinct configuration can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C29H42O9 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(1S,3R,7R,10S,13R,14S,15S,17R,18R)-1,14,15-trihydroxy-17-[(1R,2S)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C29H42O9/c1-14-10-17(36-24(14)33)23(32)15(2)16-11-20(30)29(35)19-7-6-18-25(3,4)37-21-12-22(31)38-28(18,21)13-27(19,34)9-8-26(16,29)5/h10,15-21,23,30,32,34-35H,6-9,11-13H2,1-5H3/t15-,16+,17+,18-,19+,20-,21+,23+,26+,27-,28+,29+/m0/s1 |
InChI 键 |
LGYLRQGGJPTPQG-ZZOPXLESSA-N |
手性 SMILES |
CC1=C[C@@H](OC1=O)[C@@H]([C@@H](C)[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O)O)O |
规范 SMILES |
CC1=CC(OC1=O)C(C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


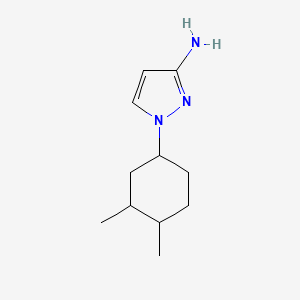

![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
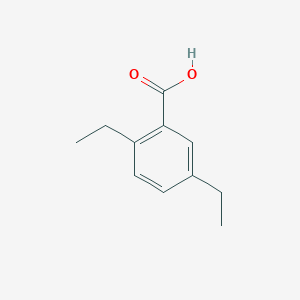
![tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate](/img/structure/B13082967.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)
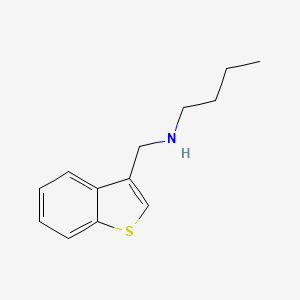
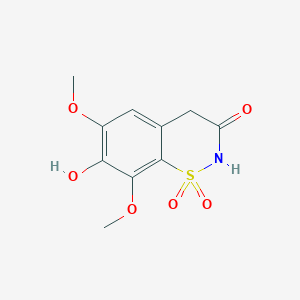

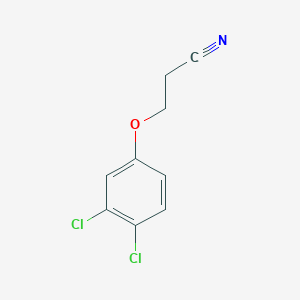

![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
